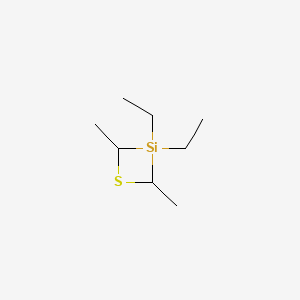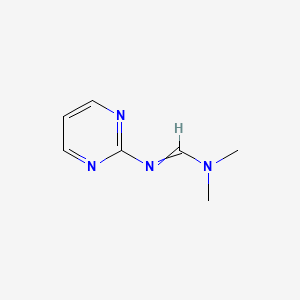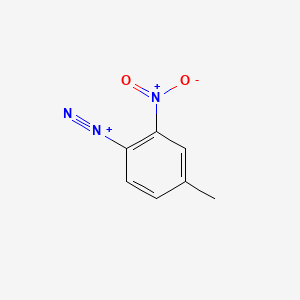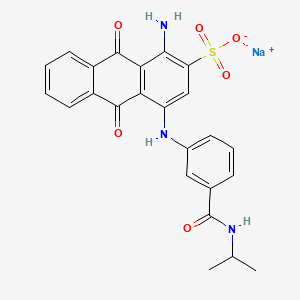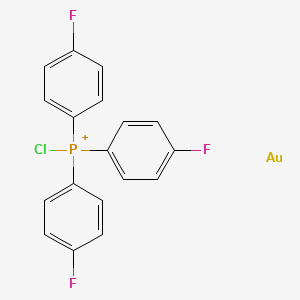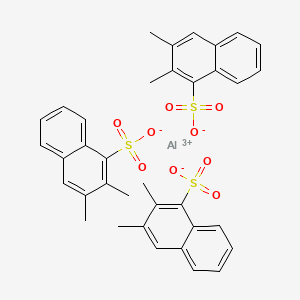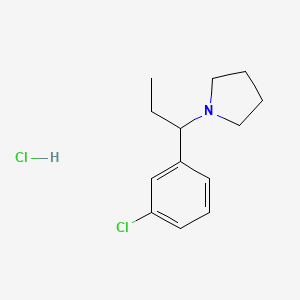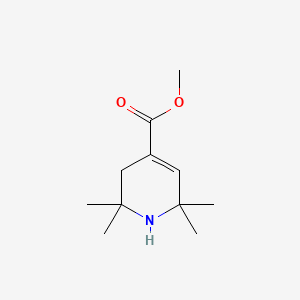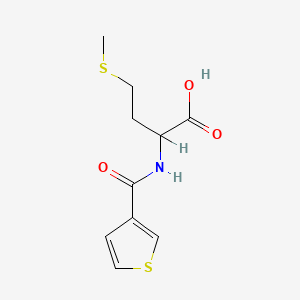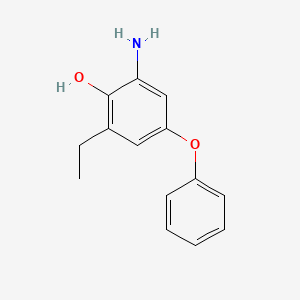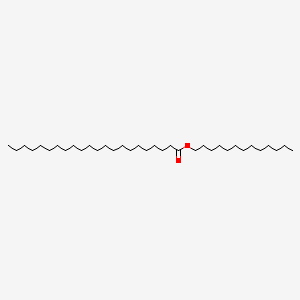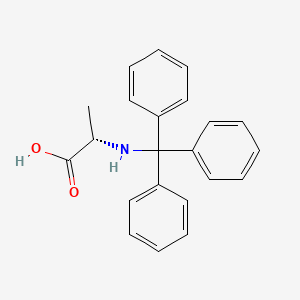
L-Alanine, N-(triphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-(triphenylmethyl)-, also known as (S)-2-(tritylamino)propanoic acid, is a derivative of the amino acid L-Alanine. This compound is characterized by the presence of a triphenylmethyl (trityl) group attached to the nitrogen atom of the alanine molecule. The molecular formula of L-Alanine, N-(triphenylmethyl)- is C22H21NO2, and it has a molecular weight of 331.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Alanine, N-(triphenylmethyl)- can be synthesized through the reaction of L-Alanine with triphenylmethyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The trityl group serves as a protective group for the amino functionality during peptide synthesis .
Industrial Production Methods
Industrial production of L-Alanine, N-(triphenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, N-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the trityl group, regenerating the free amine.
Substitution: The trityl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents are employed to remove the trityl group.
Major Products Formed
The major products formed from these reactions include deprotected L-Alanine, various substituted derivatives, and oxidized forms of the compound .
Applications De Recherche Scientifique
L-Alanine, N-(triphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protective group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized polymers and materials
Mécanisme D'action
The mechanism of action of L-Alanine, N-(triphenylmethyl)- involves its role as a protective group in peptide synthesis. The trityl group protects the amino functionality from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the trityl group can be removed under mild acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-α-Trityl-L-alanine: Another trityl-protected amino acid with similar properties.
N-Trityl-glycine: A trityl-protected glycine derivative.
N-Trityl-serine: A trityl-protected serine derivative.
Uniqueness
L-Alanine, N-(triphenylmethyl)- is unique due to its specific protective group, which provides stability and selectivity in peptide synthesis. The trityl group is easily removable under mild conditions, making it a preferred choice for protecting amino functionalities .
Propriétés
Numéro CAS |
80514-64-3 |
|---|---|
Formule moléculaire |
C22H21NO2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(2S)-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C22H21NO2/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,23H,1H3,(H,24,25)/t17-/m0/s1 |
Clé InChI |
DWQQRTJQHUWCPX-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


